Boc-D-Ala-OMe
Description
Significance and Research Trajectory of Boc-D-Ala-OMe
The significance of this compound in the scientific community is underscored by its widespread adoption in both academic laboratories and industrial research settings chemimpex.comambeed.comlookchem.com. Its research trajectory reflects its evolution from a standard reagent to a sophisticated component vital for drug discovery and the creation of bioactive compounds. The compound’s inherent stability, coupled with the selective deprotection capabilities offered by the Boc group, facilitates intricate synthetic pathways. This versatility allows for its application in a broad spectrum of research, including the synthesis of custom molecules tailored for specific experimental needs, thereby fostering innovation across diverse scientific fields chemimpex.com.
Role of this compound in Advanced Chemical Synthesis and Peptide Chemistry
This compound plays a pivotal role in advanced chemical synthesis, primarily due to the strategic placement of the Boc protecting group on the alpha-amino function of D-alanine. This protection is essential for preventing unwanted side reactions during peptide bond formation, allowing for controlled, stepwise elongation of peptide chains chemimpex.comsigmaaldrich.com. Its utility is particularly pronounced in peptide synthesis, including the widely adopted solid-phase peptide synthesis (SPPS) methodologies, where it acts as a key monomer for assembling peptides with specific sequences and functionalities chemimpex.comchemicalbook.commdpi.com.
Beyond its role in linear peptide assembly, this compound is instrumental in constructing peptides with defined secondary structures. Studies involving peptides incorporating this derivative have revealed its contribution to forming specific conformational motifs, such as β-turns and helical structures, which are critical for peptide function and biological activity researchgate.netresearchgate.netnih.govresearchgate.net. In solution-phase synthesis, methodologies employing reagents like titanium tetrachloride (TiCl₄) have been developed for the efficient formation of dipeptides using this compound. These advanced synthetic strategies are notable for their ability to preserve the stereochemical integrity of the chiral centers, a critical factor for maintaining the biological efficacy of peptide products mdpi.comrsc.org.
Current Research Landscape and Emerging Applications of this compound
In the contemporary research landscape, this compound continues to be a cornerstone in medicinal chemistry and drug development. It is actively employed in the design and synthesis of novel therapeutic agents and other bioactive molecules intended to target a range of diseases chemimpex.com. Within the biotechnology sector, this compound is vital for the production of biologically active peptides, which have found applications in therapeutic vaccines and as enzyme inhibitors chemimpex.com.
Furthermore, this compound is indispensable for the generation of diverse peptide libraries, a critical strategy in modern drug discovery for the high-throughput screening of potential drug candidates chemimpex.com. Emerging research also explores its potential utility in materials science, where its unique properties may contribute to the development of novel materials with engineered characteristics chemimpex.com. Concurrently, it remains a valuable reagent in fundamental research focused on understanding the properties and functions of amino acids, thereby deepening our comprehension of protein structure and biological processes chemimpex.com.
Data Tables
The following tables summarize key physicochemical properties and illustrative applications of this compound in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 91103-47-8 | chemimpex.comsigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₉H₁₇NO₄ | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 203.24 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | White powder | chemimpex.comchemicalbook.com |
| Purity | ≥ 99% (HPLC) | chemimpex.comsigmaaldrich.comchemicalbook.com |
| Optical Rotation | [α]D²⁰ = +45 ± 2º (c=1 in MeOH) | chemimpex.comsigmaaldrich.com |
| Melting Point | 34-37 °C | chemicalbook.com |
| Density | 1.03 g/mL at 25 °C | chemicalbook.com |
| Storage Conditions | 0-8 °C | chemimpex.com |
| Reaction Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.comchemicalbook.com |
Table 2: Illustrative Applications in Dipeptide Synthesis
| Reaction Type/Methodology | Key Reactants (including this compound) | Product Example | Key Observation | Source |
| TiCl₄-based Coupling | N-Boc-D-Ala-OMe, L-Ala-OMe HCl | N-Boc-D-Ala-L-Ala-OMe | Preservation of optical purity at chiral centers; efficient synthesis of diastereomeric dipeptides. | rsc.org |
| TiCl₄-based Coupling | N-Boc-L-Ala-OMe, L-Ala-OMe HCl | N-Boc-L-Ala-L-Ala-OMe | Preservation of optical purity at chiral centers; efficient synthesis of diastereomeric dipeptides. | rsc.org |
| TiCl₄-based Coupling | N-Boc-L-Phe-OH, D-Ala-OMe HCl | N-Boc-L-Phe-D-Ala-OMe | Preservation of protecting groups and optical purity; efficient dipeptide synthesis. | mdpi.com |
Compound Name List:
this compound
N-(tert-butoxycarbonyl)-D-alanine methyl ester
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDICGOCZGRDFM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348471 | |
| Record name | Boc-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91103-47-8 | |
| Record name | Boc-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Boc D Ala Ome
Established Synthetic Routes for Boc-D-Ala-OMe
The synthesis of this compound is a well-established process that typically involves two key transformations: the esterification of the D-alanine carboxyl group and the protection of its amino group.
Methyl Esterification of D-Alanine Precursors
The initial step in the common synthesis of this compound is the formation of the methyl ester of D-alanine. This is typically achieved by reacting D-alanine with methanol (B129727) in the presence of an acid catalyst. A common laboratory-scale precursor is D-alanine methyl ester hydrochloride. chemicalbook.com This salt is often commercially available or can be prepared by treating D-alanine with thionyl chloride in methanol. The esterification process is crucial as it protects the carboxylic acid functionality, preventing it from participating in subsequent reactions, such as amide bond formation, until the protecting group is intentionally removed. acs.org
Boc Protection Strategies for D-Alanine Derivatives
With the carboxyl group protected as a methyl ester, the subsequent step involves the protection of the primary amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. wikipedia.org The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).
A general and efficient procedure for the N-tert-butyloxycarbonylation of D-alanine methyl ester hydrochloride involves its reaction with di-tert-butyl dicarbonate in the presence of a base. chemicalbook.com Sodium hydrogen carbonate is often employed as the base in an aqueous solution. chemicalbook.com The reaction proceeds at room temperature, and after extraction and purification, this compound is obtained in good yield. chemicalbook.com
Table 1: Synthesis of this compound from D-Alanine Methyl Ester Hydrochloride chemicalbook.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| D-Alanine methyl ester hydrochloride | Di-tert-butyl dicarbonate | Sodium hydrogen carbonate | Water/Dichloromethane | This compound |
Derivatization and Analog Synthesis Utilizing this compound
This compound is not merely an end product but a versatile intermediate for the synthesis of a wide array of modified amino acid analogues and for its incorporation into larger peptide structures. chemimpex.com
Synthesis of Halogenated Derivatives (e.g., Boc-3-iodo-D-alanine methyl ester)
Halogenated amino acids are valuable precursors for the synthesis of non-natural amino acids through cross-coupling reactions. While a direct halogenation of the methyl group of this compound is not a standard procedure, a key halogenated analogue, Boc-3-iodo-D-alanine methyl ester, can be synthesized from a related precursor, N-(tert-butoxycarbonyl)-D-serine methyl ester. This multi-step synthesis highlights the chemical transformations possible within this class of protected amino acids.
The synthesis involves the conversion of the hydroxyl group of the serine derivative into a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride. orgsyn.org Subsequent treatment with sodium iodide in acetone (B3395972) leads to a nucleophilic substitution (Finkelstein reaction), replacing the tosylate group with iodine to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester. orgsyn.org This iodinated compound is a valuable building block for introducing diverse functionalities at the β-position of the alanine (B10760859) scaffold. orgsyn.org
Table 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester orgsyn.org
| Starting Material | Reagent 1 | Reagent 2 | Product |
| N-(tert-butoxycarbonyl)-L-serine methyl ester | p-toluenesulfonyl chloride, triethylamine (B128534), 4-DMAP | Sodium iodide | N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester |
Formation of Other Modified Boc-D-Alanine Analogues
The synthetic utility of this compound extends to the creation of a diverse range of modified analogues, often using its halogenated derivatives as key intermediates. The β-iodoalanine derivative, for instance, can undergo palladium-catalyzed cross-coupling reactions with various organometallic reagents. orgsyn.org This allows for the introduction of aryl, vinyl, and other organic moieties at the β-position, leading to a wide array of non-natural α-amino acids. orgsyn.org The organozinc reagent derived from the iodoalanine derivative has been shown to couple efficiently with electrophiles in the presence of a palladium catalyst. researchgate.net This methodology provides a powerful tool for creating novel amino acid structures for incorporation into peptides and other biologically active molecules.
Incorporation into Aza/α-Dipeptide Oligomerization
This compound is a fundamental component in the construction of larger peptide and peptidomimetic structures. Azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are of significant interest due to their unique conformational properties and enhanced resistance to enzymatic degradation. A general protocol for the synthesis of azapeptides on a solid phase has been developed, which involves the introduction of the aza-amino acid residue as an N-Boc-aza¹-dipeptide. researchgate.net This strategy allows for the efficient and racemization-free synthesis of azapeptides. researchgate.net
Furthermore, this compound has been directly incorporated into oligopeptides. For example, the crystal and molecular structure of the pentapeptide Boc-D-Ala-delta Phe-Gly-delta Phe-D-Ala-OMe has been determined by X-ray diffraction. nih.gov This study confirms the successful incorporation of the this compound unit into a defined peptide sequence and provides insights into the conformational preferences of such modified peptides. nih.gov The ability to build upon the this compound scaffold is a cornerstone of modern peptide synthesis. masterorganicchemistry.com
Stereochemical Control and Chirality in this compound Synthesis
The synthesis of this compound, or N-(tert-butoxycarbonyl)-D-alanine methyl ester, places a significant emphasis on the control of stereochemistry to ensure the final product retains the desired D-configuration. The chirality of the α-carbon in amino acids is crucial for their biological activity and their utility as building blocks in peptide synthesis. Therefore, synthetic methodologies are carefully chosen to preserve the stereochemical integrity of the starting material or to selectively form the D-enantiomer.
Stereoselective Synthesis of D-Amino Acid Derivatives
Several powerful methods in asymmetric synthesis can be applied to produce D-alanine derivatives:
Asymmetric Strecker Synthesis: The Strecker synthesis is a classic method for producing amino acids from aldehydes. In its asymmetric variant, a chiral auxiliary or a chiral catalyst is used to direct the addition of cyanide to an imine, leading to an enantioenriched α-aminonitrile. Subsequent hydrolysis of the nitrile yields the desired D-amino acid. The choice of the chiral auxiliary or catalyst is critical in determining the stereochemical outcome.
Chiral Auxiliaries: A common strategy involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of a subsequent reaction, such as alkylation, before being cleaved to yield the enantioenriched product. For the synthesis of D-alanine derivatives, a glycine (B1666218) enolate equivalent bearing a chiral auxiliary can be alkylated with a methyl halide. The bulky chiral auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, leading to the preferential formation of one enantiomer. Commonly used auxiliaries include those derived from pseudoephedrine or Evans oxazolidinones.
Table 2: Chiral Auxiliary-Mediated Synthesis of a D-Alanine Precursor
| Step | Description | Stereochemical Control |
|---|---|---|
| 1. Auxiliary Attachment | A chiral auxiliary (e.g., an oxazolidinone) is attached to glycine. | Formation of a chiral substrate. |
| 2. Diastereoselective Alkylation | The enolate is formed and then alkylated with a methylating agent. | The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess. |
Enantioselective Hydrogenation: This method involves the asymmetric hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The catalyst creates a chiral environment for the hydrogenation reaction, leading to the selective formation of one enantiomer. For the synthesis of D-alanine derivatives, a suitable dehydroamino acid precursor can be hydrogenated to yield the D-enantiomer with high enantiomeric excess.
These stereoselective methods are powerful tools in organic synthesis that allow for the controlled creation of chiral centers, providing access to D-amino acid derivatives like this compound when starting from achiral precursors.
Applications of Boc D Ala Ome in Peptide Chemistry and Biomolecule Synthesis
Synthesis of Complex Peptide Structures and Peptidomimetics
Design and Synthesis of Dehydropeptides and Azapeptides
Boc-D-Ala-OMe is instrumental in the synthesis of modified peptides, including dehydropeptides and azapeptides, which offer unique structural and functional properties compared to their natural counterparts.
Dehydropeptides
Dehydropeptides are peptides containing dehydroamino acid (dhAA) residues, characterized by a carbon-carbon double bond between the α- and β-carbon atoms iucr.org. This unsaturation imparts distinct electronic properties and reactivity, making them valuable for further functionalization and for creating conformationally constrained peptides.
This compound and its derivatives serve as key precursors for synthesizing various dehydroamino acid derivatives. For instance, electrochemical oxidation of Boc-Ala-OMe, mediated by NaCl, can lead to α-methoxylated α-amino acids, which upon subsequent acid-catalyzed elimination, yield dehydroamino acid derivatives such as N-Boc-∆Ala-OMe chemrxiv.org. Similarly, Boc-Ser-OMe can be converted into dehydroamino acid derivatives using tert-butyl pyrocarbonate in the presence of DMAP, a method that often provides high yields researchgate.net. Furthermore, bromination of Boc-Gly-ΔAla-OMe followed by treatment with triethylamine (B128534) can yield β-bromo-dehydroamino acid derivatives, which are useful substrates for coupling reactions iucr.org. These methods highlight the versatility of Boc-protected alanine (B10760859) derivatives in accessing the dehydroamino acid motif.
Table 1: Synthesis of Dehydroamino Acid Derivatives Using Boc-Protected Alanine Precursors
| Method | Starting Material | Dehydroamino Acid Product | Yield (%) | Citation(s) |
| Electrochemical Oxidation/Elimination | Boc-Ala-OMe | N-Boc-∆Ala-OMe | Decagram scale | chemrxiv.org |
| (Boc)₂O/DMAP Dehydration | Boc-Ser-OMe | Dehydroamino acid derivative | High | researchgate.net |
| Bromination/Elimination | Boc-Gly-ΔAla-OMe | Boc–Gly–(β-Br)(Z)ΔAla–OMe | 70 | iucr.org |
Azapeptides
Azapeptides are peptide analogs where one or more α-carbon atoms in the peptide backbone are replaced by a nitrogen atom, resulting in a semicarbazide (B1199961) linkage researchgate.netbiorxiv.orgnih.gov. This modification can enhance proteolytic stability, alter conformational preferences (e.g., promoting β-turns), and improve biological activity nih.govacs.org.
Development of Peptide Libraries and Scaffolds
This compound is a valuable component in the creation of diverse peptide libraries and peptidomimetic scaffolds, which are essential tools in modern drug discovery.
Role in Generating Peptide Libraries for Drug Discovery
Peptide libraries, collections of peptides with systematic variations, are crucial for high-throughput screening to identify novel drug candidates chemimpex.comuminho.ptcam.ac.ukpnas.orgrsc.orgresearchgate.net. This compound plays a significant role in this area due to its utility in standard peptide synthesis techniques. Its protected nature facilitates combinatorial synthesis, allowing for the efficient assembly of large, diverse peptide libraries chemimpex.com.
The compound is utilized in strategies like Diversity-Oriented Synthesis (DOS), where it serves as a "propagating" building block to introduce structural diversity, particularly in the context of macrocyclic peptidomimetics cam.ac.ukrsc.org. Alanine scanning libraries, which systematically substitute residues with alanine, are also employed to understand structure-activity relationships, and the availability of D-alanine derivatives like this compound contributes to the breadth of such libraries . Furthermore, peptoid libraries, which are oligomers of N-substituted glycines, also utilize tert-butyl-based protection, analogous to the Boc group, to generate chemically diverse libraries with varied conformational states researchgate.net.
Table 2: Applications of this compound in Peptide Library Generation
| Library Type | Synthesis Strategy | Application Focus | Key Contribution of this compound (or related Boc-amino acids) | Citation(s) |
| Macrocyclic Peptidomimetics | Diversity-Oriented Synthesis (DOS) | Drug Discovery | Scaffold variation, chiral building block | cam.ac.ukrsc.org |
| Alanine Scanning Libraries | Site-directed Mutagenesis | Structure-Activity Relationships | Introduction of D-enantiomer, systematic substitution | |
| General Peptide Libraries | Solid-Phase Peptide Synthesis (SPPS) | Lead Identification | Protected building block for combinatorial synthesis | sigmaaldrich.comchemicalbook.comchemimpex.com |
Synthesis of Scaffold-Based Peptidomimetics
Peptidomimetics are designed to mimic the structure and biological function of peptides while often possessing improved pharmacokinetic properties, such as increased stability against enzymatic degradation nih.gov. Scaffold-based peptidomimetics integrate peptide-like elements into a defined molecular framework, offering precise control over three-dimensional structure cam.ac.ukpnas.orgrsc.org.
This compound serves as a valuable chiral building block in the construction of these complex molecular architectures. Its protected nature allows for its controlled incorporation into various scaffolds, contributing to the mimicry of peptide secondary structures or functions chemimpex.com. In Diversity-Oriented Synthesis (DOS) strategies aimed at macrocyclic peptidomimetics, Boc-amino acids, including derivatives of alanine, are essential components for generating diverse molecular scaffolds cam.ac.ukrsc.org. The use of this compound allows for the introduction of specific stereochemistry and structural features into these peptidomimetic scaffolds, which is critical for achieving desired biological activities.
Table 3: Role of this compound in Scaffold-Based Peptidomimetic Synthesis
| Scaffold Type | Key Building Blocks Used (including Boc-amino acids) | Mimicked Functionality | Role of this compound (or related) | Citation(s) |
| Macrocyclic Peptidomimetics | Boc-amino acids, Azido amines, Alkyne-acids | Peptide structure/function | Chiral building block, facilitates scaffold variation | cam.ac.ukpnas.orgrsc.org |
| Peptide-like Scaffolds | Various protected amino acids (e.g., Boc-protected) | Peptide conformation | Controlled incorporation into complex structures | chemimpex.com |
Compound List:
this compound (N-α-(tert-butyloxycarbonyl)-D-alanine methyl ester)
N-Boc-∆Ala-OMe (N-Boc-dehydroalanine methyl ester)
Boc-Gly-ΔAla-OMe
Boc–Gly–(β-Br)(Z)ΔAla–OMe
Boc-Ser-OMe
Boc-amino acids
Azapeptides
Dehydropeptides
Dehydroamino acids (dhAA)
Peptide libraries
Peptidomimetics
Macrocyclic peptidomimetics
Scaffold-based peptidomimetics
Diversity-Oriented Synthesis (DOS)
Solid-Phase Peptide Synthesis (SPPS)
Mechanistic and Conformational Studies Involving Boc D Ala Ome
Mechanistic Investigations of Reactions Employing Boc-D-Ala-OMe
The utility of this compound extends to various enzymatic and chemical processes where understanding reaction mechanisms is crucial. Its D-chirality plays a significant role in how it interacts with enzymes and influences reaction pathways.
Enzymatic Aminolysis Reactions with D-Amino Acid Esters
Enzymatic aminolysis, the formation of an amide bond through the reaction of an ester with an amine, is a key reaction in peptide synthesis. D-amino acid esters, such as this compound, can participate in these reactions, often catalyzed by specific enzymes. Research has explored the stereospecificity of these enzymes, with some demonstrating a preference for D-amino acid derivatives. For instance, a D-stereospecific amidohydrolase from Streptomyces sp. 82F2 has been shown to catalyze the aminolysis of D-aminoacyl esters, including D-Phe-OMe, to form dipeptides with a D,D-configuration, or even D,L-configurations when L-amino acids are used as acyl acceptors researchgate.netnih.gov. While direct studies explicitly using this compound as a substrate in such D-stereospecific aminolysis reactions are not extensively detailed in the provided snippets, the principle of D-amino acid ester aminolysis is established. These enzymes can act as acyl donors or acceptors, facilitating peptide bond formation, and their stereospecificity is a critical factor in controlling the chirality of the resulting peptide pu-toyama.ac.jprsc.org.
Protease-Catalyzed Peptide Synthesis in Organic Media
Proteases are enzymes that catalyze the hydrolysis of peptide bonds, but under specific conditions, particularly in low-water organic media, they can also catalyze peptide bond formation (reverse hydrolysis or synthesis) google.comresearchgate.netresearchgate.net. The incorporation of D-amino acids, like that in this compound, into peptide synthesis using proteases in organic solvents has been investigated. Subtilisin and α-chymotrypsin have been used to synthesize dermorphin (B549996) derivatives containing D-amino acid residues, demonstrating that proteases can effectively incorporate these unnatural amino acids into peptide chains researchgate.net. The use of Boc-D-Ala-OCH₂CF₃ as an acyl donor substrate for subtilisin in AcOEt to synthesize dermorphin-(1-4) derivatives highlights the applicability of Boc-D-Ala derivatives in protease-catalyzed peptide synthesis researchgate.net. This approach offers advantages over chemical coupling methods, such as requiring less side-chain protection and avoiding racemization google.comnih.gov.
Conformational Analysis of Peptides Containing this compound Residues
The conformational properties of peptides are profoundly affected by the chirality of their constituent amino acids. This compound, as a D-amino acid building block, is instrumental in studying these effects.
Beta-Turn Conformations and Helical Structures (e.g., 3₁₀-helical)
D-amino acids are known to influence the formation of specific secondary structures, including β-turns and helices. Peptides containing alternating L- and D-amino acid residues often exhibit a propensity for forming β-turns psu.edu. Specifically, dipeptide sequences of alternating configurations (LD peptides) are favored for β-turn formation psu.edu.
The 3₁₀-helix is a common secondary structure observed in peptides, and the incorporation of D-amino acids can dictate its handedness and stability. For example, a pentapeptide Boc-D-Ala-ΔPhe-Gly-ΔPhe-D-Ala-OMe, containing dehydrophenylalanine residues, was found to adopt a left-handed 3₁₀-helical conformation, attributed to the D-configuration of the alanine (B10760859) residues nih.gov. This left-handed sense is a direct consequence of the D-chirality, as D-amino acid residues typically favor conformations that lead to left-handed helices when incorporated into a peptide chain, in contrast to L-amino acids which favor right-handed helices psu.edunih.gov.
Data Table: Conformational Propensities of D-Amino Acids in Helical Structures
| D-Amino Acid Residue | Preferred Conformation in Helices | Notes | References |
| D-Alanine | αL (for left-handed helices) | Can adopt α conformation in right-handed helices with a small energy penalty, often compensated by favorable interactions. Can nucleate β-hairpins via Type I' β-turns. psu.eduresearchgate.netnih.govpnas.orgresearchgate.net | psu.eduresearchgate.netnih.govpnas.orgresearchgate.net |
| D-Valine | αR (for right-handed helices) | Can adopt αR conformations in solid state. Incorporation into helical structures can lead to stable right-handed α-helices psu.edunih.govpnas.orgtandfonline.com. | psu.edunih.govpnas.orgtandfonline.com |
| D-Leucine | Helical conformation | Strong preference for helical conformation in linear peptides; prefers extended conformation in cyclic peptides. Can adopt αR conformations in solid state. psu.edutandfonline.comnih.gov | psu.edutandfonline.comnih.gov |
| D-Proline | Constrained | Can be used to force the formation of prime turns, serving as nuclei for antiparallel β-hairpin formation. Can be used to promote multi-stranded β-sheet formation psu.edulifetein.com. | psu.edulifetein.com |
| D-Phenylalanine | Varies | Dehydrophenylalanine residues (ΔPhe) can stabilize unusual structures, including 3₁₀-helices. Can adopt αR conformations in solid state psu.edutandfonline.comnih.govresearchgate.net. | psu.edutandfonline.comnih.govresearchgate.net |
Influence of D-Amino Acid Configuration on Peptide Conformation
Peptides composed of alternating L- and D-amino acid sequences have demonstrated a unique ability to form β-helices, a structural motif distinct from the more common α-helices ias.ac.in. The handedness of these β-helices is influenced by the nature of the amino acid side chains; small side chains, like that of alanine, tend to favor right-handed β-helices, while bulkier side chains can promote both right- and left-handed helical structures ias.ac.in. Furthermore, D-amino acid residues can act as helix terminators. In a decapeptide containing contiguous D-residues, a D-Ala residue adopted an αL conformation, leading to the termination of a right-handed helix and the formation of a Schellman motif researchgate.net. This ability of D-amino acids to mediate helix termination is instrumental in the design of ambidextrous peptide structures, which comprise fused right- and left-handed helical segments psu.edu. Crystallographic analyses of heterochiral peptides also highlight specific conformational preferences for D-amino acid residues; for example, D-leucine, valine, proline, and phenylalanine have been observed to adopt αR conformations in the solid state tandfonline.comtandfonline.com. Generally, most D-amino acid residues, with the exception of D-isoleucine, tend to favor extended and αL conformations tandfonline.comtandfonline.com.
| Amino Acid Residue | Preferred Conformation(s) in Peptides | Notes on Helicity/Structure |
| D-Alanine | αL, extended | Contributes to left-handed 310-helices; helix termination |
| D-Valine | αR, αL, extended | Can form left-handed helical segments; helix termination |
| D-Leucine | αR, helical, extended | Can form left-handed helical segments; helix termination |
| D-Phenylalanine | αR, helical, extended |
Intramolecular Hydrogen Bonding and Conformational Stability
Beyond the direct backbone interactions, other hydrogen bonding patterns contribute to conformational stability. Cα-H…O=C interactions, where a hydrogen atom on the alpha-carbon of one residue forms a bond with the carbonyl oxygen of an adjacent residue, have been identified as stabilizing forces, particularly in the context of β-sheet structures tandfonline.comtandfonline.com. The tert-butyloxycarbonyl (Boc) protecting group, commonly found at the N-terminus of peptides like this compound, can also participate in IHBs, often involving its carbonyl oxygen rsc.org. These interactions, alongside non-covalent forces such as C–H···π interactions, can reinforce folded peptide structures, thereby enhancing their stability acs.org.
| Hydrogen Bond Type | Participating Groups (Example) | Ring Size (Atoms) | Stabilized Conformation (Example) | Notes |
| N-H···O=C | NH(residue i+1)···CO(residue i) | 10 | β-turn (Type I/III) | Common in peptide secondary structures |
| N-H···O=C | NH(residue i+2)···CO(residue i) | 13 | 310-helix | Observed in dehydropeptides |
| Cα-H···O=C | Cα-H···CO(adjacent strand) | N/A | β-sheet | Contributes to β-sheet stability in heterochiral peptides |
| C-H···π | Boc CH···Aromatic ring | N/A | β-hairpin/β-turn | Can reinforce folded structures |
Analysis of Beta-Sheet Enhanced Stability through Hydrogen Bonds
The β-sheet is a critical secondary structure motif in peptides and proteins, characterized by extensive hydrogen bonding networks that link polypeptide strands together. Antiparallel β-sheets, in particular, are well-defined structures stabilized by a series of hydrogen bonds formed between the N-H groups of one strand and the C=O groups of an adjacent, oppositely oriented strand tandfonline.comtandfonline.comrsc.org.
In heterochiral peptides, which contain a mix of L- and D-amino acid residues, specific hydrogen bonding interactions have been observed to enhance the stability of β-sheet structures. Notably, Cα-H…O=C hydrogen bonds, where a hydrogen atom attached to the alpha-carbon of a residue engages with a carbonyl oxygen in the neighboring strand, have been identified as contributing factors to this increased stability tandfonline.comtandfonline.com. These interactions play a significant role in the self-assembly of peptides into ordered structural arrangements. For instance, studies involving ferrocene-based peptide mimics demonstrate that the formation of specific hydrogen-bonded ring structures can effectively emulate the structural characteristics of β-sheet peptides, highlighting the crucial role of these interactions in maintaining structural integrity rsc.org.
| Stabilizing Interaction | Participating Groups (Example) | Structural Feature | Notes |
| Hydrogen Bonding | NH···O=C | β-sheet | Forms the characteristic hydrogen bond network between strands in antiparallel β-sheets. |
| Cα-H···O=C Hydrogen Bond | Cα-H···C=O | β-sheet | Observed in heterochiral peptides, contributing to enhanced β-sheet stability. |
| Hydrogen-bonded Rings | Interchain NH···OC | Mimics β-sheet | Ferrocene derivatives use these to mimic β-sheet structures, indicating the importance of IHB networks. |
Compound List:
this compound
Boc-D-Ala-delta Phe-Gly-delta Phe-D-Ala-OMe
Boc-(D)Val-(D)Ala-Leu-Ala-OMe
Boc-Val-Ala-Leu-(D)Ala-OMe
Boc-prolyl-D-alanyl-D-alanyl N-methylamide
Boc-Leu-Aib-Val-Ala-Leu-Aib-Val-D Ala-D Leu-Aib-OMe
t-Boc-(L-Ala-D-Ala)4-OMe
t-Boc-(L-Val-D-Val)4-OMe
t-Boc-(D-allolle-L-Ile)3-OMe
Ac-Ala-Fca-Ala-OMe
Boc-Trp-Aib-Tyr-OMe
Boc-Ala-Aib-Gpn-Aib-Ala-OMe
Spectroscopic and Analytical Characterization Methodologies for Boc D Ala Ome and Its Derivatives
Circular Dichroism (CD) Spectroscopy
Probing Solution Conformations and Helical Structures
The conformational preferences of Boc-D-Ala-OMe and peptides incorporating it in solution are typically investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy. NMR studies, including analysis of Nuclear Overhauser Effect (NOE) correlations and coupling constants, provide detailed insights into the spatial arrangement of atoms and the dihedral angles (phi and psi) of the peptide backbone. These parameters are crucial for understanding whether the molecule adopts extended, turn, or helical conformations in solution. For instance, studies on related peptides have shown that specific residues or solvent conditions can favor helical structures, which are often identified by characteristic medium-range NOEs and coupling constants indicative of helical phi values nih.govnih.govscispace.com.
Circular Dichroism (CD) spectroscopy is another powerful tool for probing secondary structures in solution. CD spectra, particularly in the far-UV region (190-250 nm), exhibit characteristic signals for different conformational states, such as alpha-helices, 3₁₀-helices, beta-sheets, and random coils researchgate.net. By analyzing the CD spectra of this compound containing peptides under various solvent and temperature conditions, researchers can infer the propensity for forming specific secondary structures. For example, studies have indicated that certain peptides containing modified amino acids can adopt helical conformations, with CD spectra providing evidence for these structures, and their stability at different temperatures nih.govresearchgate.net. The influence of specific residues, such as di-n-propyl glycine (B1666218) (Dpg), on the conformational ensemble in solution has been studied, with CD spectra supporting helical conformations in some cases nih.govpsu.edu.
X-ray Crystallography
X-ray crystallography offers a definitive method for determining the precise three-dimensional structure of molecules in the solid state, providing invaluable information about their conformations and intermolecular interactions.
X-ray diffraction analysis of this compound and its incorporation into larger peptide sequences has revealed detailed molecular structures. In some instances, peptides containing D-amino acids, including D-alanine, have been shown to adopt helical conformations in the solid state. For example, a pentapeptide containing dehydrophenylalanine residues and this compound as a component was found to crystallize in an orthorhombic space group and adopt a left-handed 3₁₀-helical conformation, attributed to the presence of D-alanine residues nih.gov. Similarly, other studies on peptides with D-residues have confirmed specific conformations in the crystalline state, such as extended beta-conformations stabilized by hydrogen bonds nih.gov. The presence of D-amino acids can influence the handedness of helices, with D-residues often leading to left-handed helices nih.gov.
Mass Spectrometry (MS)
Mass spectrometry is a versatile analytical technique used for determining molecular weight, assessing purity, and elucidating structural information.
Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is widely used for determining the molecular weight of peptides and related compounds with high accuracy. It is also a valuable tool for assessing the purity of synthesized materials. By analyzing the mass-to-charge ratio (m/z) of the ionized species, the molecular formula and mass of this compound can be confirmed. This technique is often employed in conjunction with other methods to characterize complex peptide mixtures or to verify the successful synthesis of target molecules rsc.orgcore.ac.uk.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile and thermally stable compounds. When coupled with chiral stationary phases in the gas chromatography column, GC-MS can effectively separate and quantify enantiomers, thereby providing a measure of enantiomeric excess or purity. This is critical for compounds like this compound, where the stereochemistry at the alpha-carbon is defined (D-configuration). GC-MS analysis has been used to assess the diastereomeric excess of synthesized dipeptides, confirming the retention of stereochemical integrity during synthesis rsc.orgrsc.org. For example, studies have reported GC-MS analysis indicating satisfactory diastereomeric excess (≥95%) for N-Boc-L-Ala-L-Ala-OMe and its epimer N-Boc-D-Ala-L-Ala-OMe, demonstrating the method's utility in stereochemical analysis rsc.orgrsc.org.
Compound Name Table
| Common Name | IUPAC Name | CAS Number |
| This compound | N-(tert-butoxycarbonyl)-D-alanine methyl ester | 91103-47-8 |
Biomedical and Biotechnological Research with Boc D Ala Ome
Drug Development and Pharmaceutical Applications
In the realm of pharmaceuticals, Boc-D-Ala-OMe plays a pivotal role in the design and synthesis of new drug candidates. Its protected nature allows for controlled peptide bond formation, a fundamental process in creating peptides and peptidomimetics with therapeutic potential.
Creation of Compounds Targeting Specific Biological Pathways
Researchers leverage this compound to synthesize compounds designed to interact with and modulate specific biological pathways. By incorporating this chiral building block into larger molecular structures, scientists can develop agents that precisely target cellular mechanisms implicated in disease states. This targeted approach is fundamental to developing more effective treatments with fewer off-target effects.
Design of Bioactive Compounds and Novel Therapeutics
This compound is instrumental in the design of novel bioactive compounds and therapeutics. Its incorporation into peptide libraries aids in drug discovery efforts, allowing for the systematic screening of numerous molecular variations to identify candidates with desired pharmacological properties. The compound's utility extends to the synthesis of complex molecules, contributing to the development of innovative therapeutic agents across various disease areas.
Enhancing Efficacy and Reducing Side Effects in Pharmaceuticals
The strategic use of this compound in pharmaceutical development can lead to enhanced efficacy and a reduction in adverse side effects. By enabling the precise construction of peptide-based drugs, it can improve their stability, solubility, and pharmacokinetic profiles. These improvements can translate into more potent therapeutic agents that are better tolerated by patients, making it a valuable asset in the pursuit of safer and more effective medicines.
Table 1: Applications of this compound in Drug Development
| Application Area | Specific Role / Outcome |
| Targeting Biological Pathways | Creation of compounds designed to interact with specific cellular or molecular pathways |
| Design of Bioactive Compounds | Synthesis of novel molecules with inherent biological activity |
| Design of Novel Therapeutics | Development of new medicinal agents for treating diseases |
| Enhancing Efficacy | Improving the potency or effectiveness of pharmaceutical agents |
| Reducing Side Effects | Minimizing unwanted or harmful effects of drug candidates |
| Improving Formulation Properties | Enhancing solubility and stability of therapeutic agents |
| Drug Discovery | Generation of peptide libraries for screening and identification of lead compounds |
Research in Biotechnology
Beyond traditional pharmaceutical development, this compound is a key component in various biotechnological applications, particularly in the production and utilization of peptides.
Production of Biologically Active Peptides
In biotechnology, this compound serves as a foundational building block for the production of a wide array of biologically active peptides. Its protected amino group allows for controlled sequential addition of amino acids, enabling the efficient assembly of complex peptide sequences. These synthesized peptides can possess intrinsic biological functions, making them valuable for research and therapeutic development.
Use in Therapeutic Applications (e.g., vaccines, enzyme inhibitors)
This compound is integral to the development of peptide-based therapeutics, including advancements in vaccines and enzyme inhibitors. By facilitating the synthesis of specific peptide antigens or immunomodulatory sequences, it contributes to vaccine design. Furthermore, it is employed in creating peptide sequences engineered to inhibit the activity of specific enzymes, offering potential treatments for various diseases by modulating enzymatic processes.
Table 2: Biotechnological Applications of this compound
| Application Area | Specific Role / Outcome |
| Peptide Production | Serves as a key building block for assembling complex peptide structures due to its protected amino group. |
| Biologically Active Peptides | Production of peptides with inherent biological functions, utilized in various biotechnological and therapeutic contexts. |
| Therapeutic Applications | Incorporation into peptide-based therapeutics such as: |
| - Vaccines (e.g., peptide antigens or adjuvants) | |
| - Enzyme Inhibitors (e.g., peptides designed to block specific enzyme activity) |
Development of Antimicrobial Agents and Studies on Bacterial Cell Wall Synthesis
This compound (N-tert-butoxycarbonyl-D-alanine methyl ester) serves as a protected amino acid derivative used in peptide synthesis. In the context of antimicrobial agent development, it has been identified as a synthetic precursor. For instance, this compound is utilized in the synthesis of zelkovamycin (B1683626) analogues, a class of cyclic octapeptides known for their potent antibacterial and antiviral activities mdpi.com. While zelkovamycin analogues have demonstrated antibacterial efficacy, with specific compounds exhibiting potent activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MICs ranging from 0.62 to 2.5 μM) mdpi.com, the direct role or specific findings related to this compound itself in bacterial cell wall synthesis studies were not detailed in the provided sources.
Neuroscience Research
Studies Related to Neurotransmitter Function and Receptor Interactions
Research findings directly pertaining to this compound in the context of neurotransmitter function or receptor interactions were not found in the provided sources. While some studies explore amino acid derivatives in neuroscience, such as those involving modified amino acids or peptidomimetics interacting with neurotransmitter receptors chemimpex.comnih.govnih.govresearchgate.netmdpi.com, this compound was not identified as a subject of investigation in these specific research areas within the scope of the provided information.
Material Science Applications
Material Science Applications
Development of Functional Materials (e.g., hydrogels for drug delivery)
Direct research findings detailing the development of functional materials, such as hydrogels for drug delivery, specifically utilizing this compound were not found in the provided sources. While related peptide structures containing methyl ester modifications are explored for self-assembly into nanostructures and potential use in drug delivery systems researchgate.net, and other amino acid derivatives are investigated for hydrogel formation nih.govresearchgate.netacs.orgresearchgate.net, this compound itself was not a central component in the described material science applications.
Q & A
Q. What are the standard protocols for synthesizing Boc-D-Ala-OMe, and how can reproducibility be ensured?
- Methodological Answer : this compound is typically synthesized via a two-step process: (1) protection of the amino group in D-alanine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃), and (2) esterification of the carboxylic acid group using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide). Critical steps include maintaining anhydrous conditions during esterification and rigorous purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reproducibility hinges on precise stoichiometry, temperature control (±2°C), and validation using NMR (e.g., disappearance of the carboxylic acid proton at δ 10-12 ppm) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structure via characteristic peaks: Boc tert-butyl protons (δ 1.4 ppm), methyl ester (δ 3.7 ppm), and D-alanine backbone signals.
- IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹, ester C=O at ~1740 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion [M+H]+ (expected m/z for C₉H₁₇NO₄: 204.12).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient). Cross-referencing multiple techniques minimizes mischaracterization .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should test degradation kinetics under:
- Temperature : Compare room temperature (25°C) vs. refrigeration (4°C) over 30 days using HPLC to quantify decomposition products (e.g., free D-alanine).
- pH : Expose to buffers (pH 3–9) and monitor ester hydrolysis via TLC (silica gel, Rf shift).
- Solvent : Assess solubility and stability in DMSO, DMF, and aqueous solutions. Data should be analyzed using Arrhenius plots for shelf-life predictions .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in different solvents be resolved?
- Methodological Answer : Contradictory solubility reports often arise from inconsistent solvent purity, temperature, or measurement techniques. To resolve:
- Standardize Protocols : Use USP-grade solvents, controlled thermostatic baths (±0.1°C), and gravimetric analysis (saturation point method).
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to experimental variability.
- Machine Learning : Train models on existing solubility databases (e.g., PubChem) to predict solvent compatibility .
Q. What strategies optimize this compound’s enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts to suppress racemization.
- Reaction Monitoring : Employ chiral HPLC (Chiralpak® columns) to track enantiomeric excess (ee) in real-time.
- Low-Temperature Quenching : Halt reactions at –20°C to minimize post-synthesis racemization.
- Crystallization : Recrystallize from ethanol/water to enhance ee >99% .
Q. How do computational models predict this compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for carbodiimide-mediated coupling (e.g., DCC vs. EDC).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Validation : Compare computational results with experimental yields (HPLC) and side-product profiles (MS/MS) .
Q. What statistical methods are appropriate for analyzing variability in this compound’s biological assay data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
